molecular formula C12H17NO B8449291 N-isopropyl-2,6-dimethylbenzamide

N-isopropyl-2,6-dimethylbenzamide

Cat. No.: B8449291
M. Wt: 191.27 g/mol
InChI Key: AHIZYKXKBQYEOM-UHFFFAOYSA-N
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Description

N-Isopropyl-2,6-dimethylbenzamide is a benzamide derivative characterized by an isopropylamine group attached to the nitrogen atom of the benzamide core and methyl substituents at the 2- and 6-positions of the aromatic ring. This compound belongs to a broader class of benzamides, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. Its structural features—specifically the steric bulk from the isopropyl and methyl groups—influence its physicochemical properties, such as solubility, stability, and intermolecular interactions .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2,6-dimethyl-N-propan-2-ylbenzamide

InChI

InChI=1S/C12H17NO/c1-8(2)13-12(14)11-9(3)6-5-7-10(11)4/h5-8H,1-4H3,(H,13,14)

InChI Key

AHIZYKXKBQYEOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)NC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The benzamide scaffold is highly modular, with substituents dictating key properties. Below is a comparative analysis of N-isopropyl-2,6-dimethylbenzamide and related compounds:

Table 1: Structural and Molecular Comparison
Compound Name Substituents on Benzamide Core Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2,6-dimethyl; N-isopropyl C₁₂H₁₇NO ~191.27 (estimated) Steric hindrance enhances thermal stability
N-Isopropyl-2,6-bis(trifluoromethyl)benzamide 2,6-CF₃; N-isopropyl C₁₂H₁₁F₆NO 315.22 Electron-withdrawing CF₃ groups increase lipophilicity; used in radical-mediated C─H functionalization
N-(tert-butyl)-4-methoxybenzamide 4-OCH₃; N-t-Bu C₁₂H₁₅NO₂ 205.25 Methoxy group improves solubility; applied in glycan analysis
N-(3,3-diphenylpropyl)-2,6-dimethoxybenzamide 2,6-OCH₃; N-diphenylpropyl C₂₄H₂₅NO₃ 375.46 Extended aromaticity enhances fluorescence; potential in sensor technologies
Key Observations:
  • Steric Effects: The 2,6-dimethyl substitution in this compound creates significant steric hindrance, reducing rotational freedom and enhancing thermal stability compared to monosubstituted analogs like N-(tert-butyl)-4-methoxybenzamide .
  • Electronic Effects : Replacing methyl with trifluoromethyl groups (e.g., N-isopropyl-2,6-bis(trifluoromethyl)benzamide) introduces strong electron-withdrawing effects, which alter reactivity in radical-based reactions .
  • Solubility : Methoxy-substituted derivatives (e.g., N-(tert-butyl)-4-methoxybenzamide) exhibit higher aqueous solubility due to the polar OCH₃ group, whereas methyl or CF₃ groups reduce solubility .

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